Mogroside V

Description

Origin and Botanical Source of Mogroside V

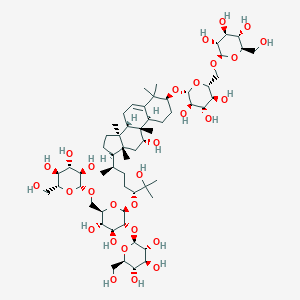

This compound is a natural compound primarily extracted from the fruit of Siraitia grosvenorii, a perennial vine belonging to the Cucurbitaceae (gourd) family. foodandnutritionjournal.orgwikipedia.org This plant, commonly known as monk fruit or luo han guo, is native to the southern regions of China, particularly the Guangxi province. foodandnutritionjournal.orgwisdomlib.org The fruit of Siraitia grosvenorii is small, round, and greenish-brown. foodandnutritionjournal.org this compound is the most abundant and sweetest of the mogrosides found in the fruit, with its concentration ranging from 0.8% to 1.3% by weight. wikipedia.org It is a triterpene glycoside, meaning its chemical structure consists of a triterpene core called mogrol (B2503665) with attached glucose units. maxapress.com The intense sweetness of this compound, estimated to be about 250 to 450 times that of sucrose, is attributed to its specific glycosidic structure. frontiersin.orgresearchgate.net

The biosynthesis of this compound is a complex enzymatic process that occurs as the monk fruit matures. wikipedia.org Research has identified five key enzyme families involved in this pathway: squalene (B77637) epoxidases, triterpenoid (B12794562) synthases, epoxide hydrolases, cytochrome P450s, and UDP-glucosyltransferases. pnas.orgnih.gov The process begins with the metabolism of squalene into di-glucosylated, tetra-hydroxycucurbitadienols during early fruit development. wikipedia.org As the fruit ripens, additional branched glucosyl groups are added, leading to the formation of the highly sweet mogrosides, including this compound. wikipedia.org

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C60H102O29 |

| Molecular Weight | 1287.43 g/mol |

| Appearance | White powder |

| Melting Point | 197-201°C |

| Solubility | Soluble in DMSO and dimethyl formamide (B127407) (approx. 1 mg/ml), and in PBS, pH 7.2 (approx. 10 mg/ml) |

| Stability | Stable at -20°C for at least 4 years. Heat stable at 100-150°C for 4 hours and in boiling water for up to 8 hours. Stable at a pH range of 3 to 12 when stored at 2-8°C. |

Data sourced from multiple references. wikipedia.orgchemicalbook.comcaymanchem.comcaymanchem.com

Historical Context of Siraitia grosvenorii in Traditional Medicine and Modern Research

The use of Siraitia grosvenorii has a long and rich history in traditional Chinese medicine, dating back over 300 years. nih.gov The fruit, known as luo han guo, was traditionally cultivated by Buddhist monks, which is how it earned the name "monk fruit". foodandnutritionjournal.org In traditional practices, it has been used to treat a variety of ailments, including sore throats, coughs, constipation, and other gastrointestinal diseases. foodandnutritionjournal.orgmaxapress.comresearchgate.net It is considered to have a cool nature and sweet taste, and to affect the lung and large intestine meridians. frontiersin.org The Chinese Ministry of Health has officially listed Siraitia grosvenorii as a plant for both medicinal and food use. frontiersin.org

The transition from traditional use to modern scientific research began with the identification of its intensely sweet components. maxapress.com In recent decades, research has focused on the pharmacological properties of its extracts, particularly this compound. researchgate.net Studies have explored its potential as an antioxidant, anti-inflammatory, and anti-cancer agent. frontiersin.orgselleckchem.commdpi.com The approval of S. grosvenorii extract as a sweetener by food and drug administrations in various countries has further spurred research into its applications in the food and beverage industry as a natural, non-caloric sugar substitute. nih.gov

Significance of this compound as a Research Target

This compound has become a significant target for academic and industrial research due to a confluence of factors. Its primary appeal lies in its intense sweetness without contributing calories, making it a desirable natural alternative to sugar and artificial sweeteners. frontiersin.orgpnas.org This has driven research into its use for managing health issues such as obesity and diabetes. foodandnutritionjournal.orgwisdomlib.org

Beyond its sweetness, this compound exhibits a range of potential therapeutic activities that are of great interest to the scientific community. Numerous in vitro and in vivo studies have investigated its antioxidant, anti-inflammatory, and anti-cancer properties. frontiersin.orgselleckchem.commdpi.com For instance, research has suggested that this compound may have anti-cancer effects, particularly in relation to pancreatic cancer. foodandnutritionjournal.orgselleckchem.com Furthermore, its potential to modulate the gut microbiome is an emerging area of study. foodandnutritionjournal.org The complex biosynthetic pathway of this compound also presents a compelling challenge for metabolic engineering, with researchers exploring ways to produce it more efficiently through recombinant hosts like microorganisms or plants. google.comresearchgate.net The diverse biological activities and potential for sustainable production make this compound a molecule of considerable scientific and commercial importance.

Table 2: Investigated Pharmacological Activities of this compound

| Activity | Research Findings |

|---|---|

| Anti-diabetic | May improve blood glucose levels and insulin (B600854) secretion. wisdomlib.orgfrontiersin.org |

| Anti-cancer | Has shown inhibitory effects on the growth of various cancer cells, including pancreatic cancer. foodandnutritionjournal.orgwisdomlib.orgselleckchem.com |

| Anti-inflammatory | Exhibits anti-inflammatory properties in various models. frontiersin.orgmdpi.com |

| Antioxidant | Demonstrates antioxidant activity, scavenging reactive oxygen species. researchgate.netmdpi.com |

| Gut Microbiome Modulation | May have prebiotic potential, promoting the growth of beneficial gut bacteria. foodandnutritionjournal.org |

Data compiled from various scientific studies. foodandnutritionjournal.orgwisdomlib.orgfrontiersin.orgresearchgate.netselleckchem.commdpi.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Mogrol |

| Squalene |

| Glucose |

| Di-glucosylated, tetra-hydroxycucurbitadienols |

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H102O29/c1-23(9-13-35(57(4,5)79)88-55-50(89-54-49(78)43(72)38(67)29(20-63)84-54)45(74)40(69)31(86-55)22-81-52-47(76)42(71)37(66)28(19-62)83-52)24-15-16-58(6)32-12-10-25-26(60(32,8)33(64)17-59(24,58)7)11-14-34(56(25,2)3)87-53-48(77)44(73)39(68)30(85-53)21-80-51-46(75)41(70)36(65)27(18-61)82-51/h10,23-24,26-55,61-79H,9,11-22H2,1-8H3/t23-,24-,26-,27-,28-,29-,30-,31-,32+,33-,34+,35-,36-,37-,38-,39-,40-,41+,42+,43+,44+,45+,46-,47-,48-,49-,50-,51-,52-,53+,54+,55+,58+,59-,60+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBNZZJYBXQAHG-KUVSNLSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(C[C@H]([C@@]6([C@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H102O29 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88901-36-4 | |

| Record name | Mogroside V | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088901364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 88901-36-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOGROSIDE V | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZFF6Z51TUR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Isolation, Purification, and Characterization Methodologies for Mogroside V

Extraction Techniques from Siraitia grosvenorii

The initial and critical step in isolating Mogroside V is its extraction from the monk fruit. The choice of extraction method significantly impacts the yield and initial purity of the resulting extract. These techniques can be broadly categorized into conventional and advanced methods.

Traditional methods for extracting this compound primarily rely on the use of solvents to draw out the desired compounds from the plant material.

Hot Water Extraction (Decoction): This is the most traditional method, where monk fruit is boiled in water to extract its sweet components. researchgate.net While simple and avoiding organic solvents, this method often suffers from lower yields. researchgate.net Optimized laboratory conditions, such as a material-to-liquid ratio of 1:15 (g/mL) and repeated extractions, have been shown to achieve yields of up to 5.6%. sielc.com

Ethanol-Water Extraction: The use of aqueous ethanol (B145695) solutions is another common conventional technique. The polarity of the ethanol-water mixture can be adjusted to optimize the extraction of glycosides like this compound. Research has demonstrated that using 50% ethanol at 60°C with a 1:20 solid-to-liquid ratio can result in a mogroside yield of 5.9%. sielc.com

To improve efficiency, reduce extraction time, and increase yields, several modern technologies have been applied to the extraction of this compound.

Ultrasound-Assisted Extraction (UAE): This technique employs high-intensity ultrasound waves to create acoustic cavitation, which disrupts the plant's cell walls and enhances the penetration of the solvent, thereby accelerating mass transfer. nih.gov UAE is recognized for being a rapid and highly efficient method that can significantly shorten extraction times compared to conventional approaches. nih.gov It can be performed with various solvents, including water and ethanol-water mixtures. nih.gov

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to rapidly heat the solvent and the moisture within the plant material. This creates a buildup of internal pressure that ruptures the cell walls, facilitating the release of bioactive compounds into the solvent. researchgate.net Studies have shown that MAE can achieve higher yields in shorter times than traditional decoction; for instance, a yield of 0.73% was obtained in 15 minutes using water as the solvent. researchgate.net

Flash Extraction: Flash extraction is a highly efficient method that utilizes a high-speed homogenizer to mechanically rupture the plant material in a solvent. researchgate.net This rapid process has been reported to achieve a mogroside extraction yield of 10.06% in just 4 minutes, surpassing the yields of both UAE and MAE in comparative studies. researchgate.net

Membrane Filtration: Advanced separation processes using ultrafiltration and nanofiltration are also employed. These techniques separate molecules based on size, allowing for the concentration of this compound and the removal of impurities following an initial water extraction. spkx.net.cn

Table 1: Comparison of Various Extraction Methods for Mogrosides

| Extraction Method | Solvent | Solid:Liquid Ratio (g/mL) | Temperature (°C) | Time | Mogroside Yield (%) | Reference(s) |

|---|---|---|---|---|---|---|

| Hot Water Extraction | Water | 1:15 | Boiling | 3 x 60 min | 5.6 | sielc.com |

| Ethanol-Water Extraction | 50% Ethanol | 1:20 | 60 | 100 min | 5.9 | sielc.com |

| Ultrasound-Assisted | 60% Ethanol | 1:45 | 55 | 45 min | 2.98 | sielc.com |

| Microwave-Assisted | Water | 1:8 | - | 15 min | 0.73 | researchgate.net |

Purification Strategies for this compound

Following extraction, the crude extract contains a mixture of various mogrosides, sugars, and other plant metabolites. To isolate this compound to a high degree of purity, chromatographic techniques are indispensable.

Chromatography separates compounds based on their differential distribution between a stationary phase and a mobile phase.

HPLC is a cornerstone technique for both the analysis and purification of this compound. It utilizes high pressure to pass the solvent (mobile phase) through a column packed with a solid adsorbent material (stationary phase), leading to high-resolution separations.

For preparative purposes, crude extracts are subjected to HPLC to isolate this compound from other closely related mogrosides. A common approach is reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. One study demonstrated that after initial purification, the purity of this compound could be elevated from 76.34% to 99.60% using semi-preparative HPLC. nih.govmdpi.com The conditions for HPLC analysis are meticulously optimized, including the column type, mobile phase composition, flow rate, and detection wavelength, to achieve baseline separation of this compound. mdpi.com

Table 2: Example of HPLC Parameters for this compound Analysis

| Parameter | Specification | Reference(s) |

|---|---|---|

| Column | C18 (4.6 mm × 250 mm, 5 μm) | mdpi.com |

| Mobile Phase | Acetonitrile (B52724):Water (22:78, v/v) | mdpi.com |

| Flow Rate | 1.0 mL/min | mdpi.com |

| Detection Wavelength | 203 nm | mdpi.com |

| Column Temperature | 32 °C | mdpi.com |

HPTLC is an advanced form of thin-layer chromatography that provides improved resolution, sensitivity, and reproducibility. nih.gov It is primarily used for the qualitative and quantitative analysis of this compound in extracts and finished products, serving as a critical tool for quality control. nih.govnih.govfrontiersin.org

In a typical HPTLC analysis of mogrosides, the sample extract is applied to a high-performance silica (B1680970) gel plate. The plate is then developed in a chamber with a specific solvent system (mobile phase). After development, the plate is dried and visualized, often by spraying with a derivatizing agent like 10% sulfuric acid in ethanol and heating, which makes the compound spots visible. researchgate.net The position of the spot for this compound is identified by its retention factor (Rf), which was reported to be approximately 0.10 under specific chromatographic conditions. researchgate.net This method allows for a rapid and reliable comparison of the chemical profile of different monk fruit samples. nih.govnih.govfrontiersin.org

Chromatographic Techniques

Semi-preparative HPLC for High Purity Isolation

Semi-preparative High-Performance Liquid Chromatography (HPLC) is a crucial final step for achieving very high levels of purity for this compound, often exceeding 99%. mdpi.com This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate larger quantities of the target compound.

Researchers have successfully employed reversed-phase chromatography for this purpose. A common setup involves a C18 column, which is a non-polar stationary phase. mdpi.com The separation is achieved by using a polar mobile phase, typically a mixture of acetonitrile and water. mdpi.com By carefully controlling the gradient and composition of the mobile phase, this compound can be effectively separated from other structurally similar mogrosides. One study reported the successful purification of this compound to a purity of 99.60% using a C18 semi-preparative column (30 mm × 250 mm, 5 μm). mdpi.com Another method utilized an Acclaim Trinity P1 column with a mobile phase consisting of 81/19 acetonitrile/ammonium (B1175870) formate (B1220265) buffer at a pH of 3.0. thermofisher.com

Table 1: Semi-preparative HPLC Conditions for this compound Isolation

| Parameter | Conditions Reported |

|---|---|

| Stationary Phase (Column) | C18 (30 mm × 250 mm, 5 μm) mdpi.com |

| Mobile Phase | Acetonitrile and Water mdpi.com |

| Achieved Purity | 99.60% mdpi.com |

Micelle-Mediated Cloud-Point Extraction

Micelle-mediated cloud-point extraction (CPE) offers an environmentally friendly and efficient alternative to traditional solvent extraction methods for pre-concentrating this compound from crude extracts. nih.gov This technique utilizes the unique property of non-ionic surfactants in aqueous solutions to form micelles and separate into a surfactant-rich phase when heated above a specific temperature, known as the cloud point. nih.govnih.gov

For the extraction of this compound, the non-ionic surfactant isotridecyl poly (ethylene glycol) ether (Genapol® X-080) has been effectively used. nih.gov The process involves mixing the surfactant with the sample solution, allowing the this compound to be entrapped within the micelles. By increasing the temperature, phase separation is induced, concentrating the analyte in the small volume of the surfactant-rich phase. This method has demonstrated an extraction yield of 80.7% and a pre-concentration factor of approximately 10.8 for this compound. nih.gov

Boronic Acid-Functionalized Silica Gel Adsorption

A highly selective method for purifying this compound utilizes boronic acid-functionalized silica gel. mdpi.com This affinity chromatography technique is based on the specific and reversible interaction between boronic acid and the cis-diol groups present in the glucose units of the this compound molecule. mdpi.comnih.gov

In this process, a boronic acid-functionalized silica gel adsorbent is synthesized and packed into a column. The crude extract containing this compound is passed through the column under acidic conditions (pH 3), which facilitates the formation of covalent bonds between the boronic acid groups and the diols of this compound. mdpi.com Other impurities that lack this specific structure are washed away. The bound this compound is then released (eluted) from the adsorbent by changing the pH to a neutral or slightly basic level (pH 7), which destabilizes the boronate ester linkage. mdpi.com This method has been shown to significantly increase the purity of this compound from an initial 35.67% to 76.34% in a single step, with a maximum adsorption capacity of 206.74 mg/g at room temperature. mdpi.com

Spectroscopic and Analytical Confirmation of this compound Purity and Structure

Following isolation and purification, the identity and purity of this compound are unequivocally confirmed using a combination of powerful spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules, including this compound. mdpi.comcore.ac.uk One-dimensional (1D) NMR experiments, such as ¹H NMR (proton) and ¹³C NMR (carbon-13), provide detailed information about the chemical environment of each atom in the molecule. iosrphr.org

For this compound, ¹H NMR spectra reveal the chemical shifts and coupling constants of all protons, while ¹³C NMR spectra identify the chemical shifts of all carbon atoms. To assemble the complete molecular structure and assign all signals unambiguously, two-dimensional (2D) NMR experiments are employed. These include COSY (Correlation Spectroscopy), which identifies proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which reveal one-bond and multiple-bond correlations between protons and carbons, respectively. iosrphr.orgresearchgate.net The structural confirmation of this compound purified by boronic acid affinity chromatography has been verified using ¹H NMR at 600 MHz and ¹³C NMR at 150 MHz in a DMSO-d₆ solvent. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique used for both the quantification and structural confirmation of this compound. who.intresearchgate.net The method couples the separation power of HPLC with the mass analysis capabilities of mass spectrometry.

In a typical LC-MS analysis of this compound, reversed-phase chromatography is used with a C18 column and a mobile phase of methanol (B129727) and water or acetonitrile and water. who.intnih.gov Detection is commonly performed using an electrospray ionization (ESI) source in negative ion mode, as this provides a higher response for this compound. who.int The mass spectrometer can be operated in selected-reaction monitoring (SRM) mode for high specificity and sensitivity. For this compound, the transition of the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 1285.6 to a characteristic fragment ion at m/z 1123.7 is often monitored for quantification. who.intnih.gov

Table 2: LC-MS Parameters for this compound Analysis

| Parameter | Details |

|---|---|

| Chromatography | Reversed-phase (C18 column) who.intnih.gov |

| Mobile Phase | Methanol:Water (60:40, v/v) nih.gov |

| Ionization | Negative-ion electrospray (ESI) who.int |

| Detection Mode | Selected-Reaction Monitoring (SRM) who.int |

| Precursor Ion (m/z) | 1285.6 [M-H]⁻ who.intnih.gov |

Ultraviolet (UV) Detection

Ultraviolet (UV) detection, often coupled with HPLC (HPLC-UV), is a common method for the quantification of this compound. However, the compound lacks a strong, specific chromophore, which makes detection challenging. thermofisher.com Its UV absorbance is generally weak and occurs at low wavelengths. thermofisher.com

This compound is typically detected at wavelengths around 203 nm to 210 nm. thermofisher.comnih.gov For instance, following micelle-mediated cloud-point extraction, this compound has been quantified using HPLC with UV detection at 203 nm. nih.gov Another study reported detection at 210 nm. thermofisher.com The choice of a low wavelength is necessary to achieve adequate sensitivity for quantification, though it may be more susceptible to interference from other compounds that also absorb in this region.

Dynamic Light Scattering (DLS) for Particle Characterization

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive analytical technique used to determine the particle size distribution of small particles and macromolecules in suspension or solution. horiba.comnih.gov The technique operates by illuminating the sample with a laser beam and analyzing the fluctuations in the intensity of the scattered light. horiba.comnorlab.com These fluctuations are a result of the Brownian motion of the particles, the random movement of particles suspended in a fluid. norlab.comresearchgate.net Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly, leading to slower fluctuations. horiba.com

A digital correlator processes these intensity fluctuations to generate an autocorrelation function, which can then be used to calculate the translational diffusion coefficient (Dt) of the particles. horiba.com The hydrodynamic diameter (or particle size) is then determined using the Stokes-Einstein equation, which relates the diffusion coefficient to the particle size, the temperature, and the viscosity of the solvent. nih.govnorlab.com DLS is particularly effective for analyzing submicron particles, typically in the range of 0.3 nm to 15 µm. horiba.comnorlab.com

In the context of this compound, DLS has been employed to characterize the size of nanoparticles and micelles formed when this compound is used as a carrier for other compounds. For instance, in studies where this compound was used to create a solid dispersion with poorly water-soluble compounds like Curcumin or Silybin (B1146174), DLS was used to measure the particle size of the resulting formulations when dissolved in water. nih.govresearchgate.net These measurements are crucial for understanding the solubilization mechanism and predicting the in-vivo behavior of the formulation.

Research has shown that solid dispersions of this compound can self-assemble into micelles upon dissolution in an aqueous medium. nih.govresearchgate.net DLS analysis confirmed the formation of these nanostructures, providing key data on their size and distribution.

| Formulation | Mean Particle Diameter (nm) | Analysis Method | Reference |

| This compound and Curcumin Solid Dispersion | ~160 | Dynamic Light Scattering | nih.gov |

| This compound and Silybin Solid Dispersion | 206 | Dynamic Light Scattering | researchgate.net |

Differential Scanning Calorimetry (DSC) for Solid State Analysis

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. zasya.com Both the sample and the reference are maintained at nearly the same temperature throughout the experiment. This technique is used to study the thermal properties of materials, providing insights into physical transitions such as melting, crystallization, and glass transitions. zasya.com A DSC thermogram plots the heat flow against temperature, where endothermic and exothermic events appear as peaks. nih.gov

For the characterization of this compound, DSC is a valuable tool for analyzing its solid-state properties, such as its melting point and its physical state when mixed with other substances. nih.govresearchgate.net The analysis can confirm whether this compound is in a crystalline or amorphous state in a given formulation. When this compound is used to form a solid dispersion with another compound, DSC can reveal changes in the physical state of both components, indicating molecular-level dispersion. nih.govresearchgate.net

In one study, the DSC thermogram of pure this compound showed a distinct endothermic peak corresponding to its melting temperature. nih.gov When a solid dispersion of this compound and Curcumin was analyzed, the characteristic melting peaks of both individual compounds disappeared, suggesting that the Curcumin was molecularly dispersed within the this compound matrix in an amorphous state. nih.gov This is a critical finding, as the amorphous state often leads to enhanced solubility and bioavailability of poorly soluble compounds.

| Compound/Formulation | Endothermic Peak Temperature (°C) | Analysis Method | Reference |

| This compound (Pure) | 174.3 | Differential Scanning Calorimetry | nih.gov |

| Curcumin (Pure) | 178.8 | Differential Scanning Calorimetry | nih.gov |

Powder X-Ray Diffraction (PXRD) for Crystallinity Assessment

Powder X-ray Diffraction (PXRD), also known as X-ray Powder Diffraction (XRPD), is a rapid analytical technique primarily used for the phase identification of a crystalline material. nih.gov The method works by directing an X-ray beam at a powdered sample and measuring the scattered intensity of the X-rays as a function of the scattering angle. nih.gov Crystalline substances are composed of regularly ordered atoms that form crystal lattices. When X-rays interact with these lattices, they are diffracted at specific angles determined by the spacing between the lattice planes, a relationship described by Bragg's Law. nih.gov

The resulting diffraction pattern is a unique "fingerprint" of the crystalline solid's atomic structure. mdpi.com A crystalline material produces a pattern with sharp, well-defined peaks, while an amorphous material, which lacks long-range atomic order, produces a pattern with a broad, diffuse halo and no sharp peaks. nih.gov PXRD is therefore an essential tool for distinguishing between crystalline and amorphous forms, identifying different polymorphic forms of a substance, and determining the purity of crystalline samples. nih.govmdpi.com

Biosynthesis and Synthetic Approaches of Mogroside V

Elucidation of the Biosynthetic Pathway of Mogroside V

The complete biosynthetic pathway of this compound was successfully identified through a combination of genomic and transcriptomic analyses of the Siraitia grosvenorii plant, coupled with large-scale functional expression of candidate genes. pnas.orgsemanticscholar.org This comprehensive approach allowed researchers to pinpoint the specific enzymes responsible for the synthesis of this prized natural sweetener. nih.govwilddata.cn The pathway begins with the cyclization of squalene (B77637) and proceeds through a series of oxidation and glycosylation reactions to yield the final product, this compound. nih.govgoogle.com

The production of this compound involves a unique and highly coordinated gene expression pattern that governs the specific epoxidations, hydroxylations, and glucosylations that differentiate it from other cucurbitane-type triterpenoids. pnas.orgsemanticscholar.org These enzymatic modifications are critical in determining the characteristic sweet taste of mogrosides. mdpi.com

Enzyme Families Involved in this compound Synthesis

The biosynthesis of this compound is a multi-step process catalyzed by five distinct families of enzymes. nih.govresearchgate.net These families work in a sequential and coordinated manner to build the complex structure of this compound from the initial precursor, squalene. google.com

| Enzyme Family | Role in this compound Biosynthesis |

| Squalene Epoxidases | Catalyze the initial epoxidation of squalene. |

| Triterpenoid (B12794562) Synthases | Cyclize the epoxidized squalene to form the cucurbitadienol (B1255190) backbone. |

| Epoxide Hydrolases | Involved in the opening of epoxide rings. |

| Cytochrome P450s | Responsible for specific hydroxylations of the triterpenoid skeleton. |

| UDP-Glucosyltransferases (UGTs) | Catalyze the sequential addition of glucose moieties to the mogrol (B2503665) aglycone. |

Squalene Epoxidases

Squalene epoxidases (SQEs) initiate the biosynthesis of mogrosides by catalyzing the epoxidation of squalene. researchgate.netbohrium.com In the case of this compound synthesis, this involves the formation of 2,3;22,23-dioxidosqualene, an atypical triterpenoid precursor, rather than the more common 2,3-oxidosqualene (B107256). researchgate.netdoaj.org Two specific squalene epoxidases, SgSQE1 and SgSQE2, have been identified in Siraitia grosvenorii. researchgate.netdoaj.org While both exhibit squalene epoxidase activity, SgSQE2 has been shown to be the key enzyme responsible for catalyzing the formation of the diepoxide precursor in yeast. researchgate.net The expression of the SgSQE2 gene has been observed to correlate with the accumulation of mogrosides in the fruit. researchgate.net

Triterpenoid Synthases

Following the epoxidation of squalene, triterpenoid synthases, specifically cucurbitadienol synthase (CS), catalyze the cyclization of 2,3-oxidosqualene to form the characteristic tetracyclic cucurbitane skeleton of cucurbitadienol. nih.govnih.gov This cyclization step is a critical branching point in triterpenoid biosynthesis and establishes the core structure that will be further modified to produce mogrol, the aglycone of mogrosides. nih.govgoogle.com

Epoxide Hydrolases

Epoxide hydrolases (EPHs) play a role in the mogroside biosynthetic pathway, likely involved in the processing of epoxide intermediates. nih.govgoogle.com Research has identified an epoxide hydrolase, SgEPH2, as a component of the pathway. nih.gov These enzymes are responsible for the hydrolysis of epoxide rings to form diols, a necessary step in the formation of the final mogrol structure. researchgate.net

Cytochrome P450s

The subsequent modifications of the cucurbitadienol backbone are carried out by cytochrome P450 monooxygenases (CYPs). nih.govresearchgate.net These enzymes are responsible for the regio-specific hydroxylations of the triterpenoid skeleton, which are crucial for the sweetness of the final mogroside product. nih.gov One key cytochrome P450 enzyme identified in the pathway is CYP87D18, which is responsible for the C11-hydroxylation of cucurbitadienol. nih.gov These oxidative reactions are essential for producing the mogrol aglycone with the correct hydroxylation pattern for subsequent glycosylation. google.comresearchgate.net

UDP-Glucosyltransferases (UGTs)

The final and most extensive modifications in the biosynthesis of this compound are catalyzed by UDP-glucosyltransferases (UGTs). nih.govgenscript.com These enzymes are responsible for the sequential addition of glucose moieties to the mogrol aglycone at the C3 and C24 positions. nih.govpnas.org The number and linkage of these glucose units determine the sweetness intensity and taste profile of the different mogrosides. mdpi.com

Several UGTs have been identified as key players in this process. UGT720-269-1 is involved in the initial glucosylation steps. nih.govmdpi.comresearchgate.net The subsequent and branching glycosylations are catalyzed by other UGTs, with UGT94-289-3 being a crucial enzyme responsible for the addition of multiple glucose units to form the highly sweet this compound. nih.govmdpi.com The engineering of UGTs has been a focus of research to improve the efficiency of this compound synthesis. genscript.comresearchgate.netacs.org

| UGT Enzyme | Function in this compound Biosynthesis |

| UGT720-269-1 | Involved in the initial glucosylation of the mogrol aglycone. nih.govmdpi.comresearchgate.net |

| UGT94-289-3 | Catalyzes the downstream and branching glycosylation steps to form this compound. nih.govmdpi.com |

| Engineered UGTs (e.g., UGTM1-3, UGTM2-4) | Developed to improve the selective and direct glycosylation for efficient this compound biosynthesis. acs.org |

Enzymatic Synthesis and Biotransformation of Mogrosides

The biosynthesis of this compound in monk fruit involves a series of enzymatic steps, starting from the triterpene precursor squalene to form the mogrol aglycone, followed by sequential glycosylations. csic.es This natural pathway has inspired the development of enzymatic and biotechnological methods for in vitro and in vivo synthesis, offering a promising alternative to extraction from plant sources. nih.gov

Conversion of Mogrol to this compound

The enzymatic conversion of the aglycone mogrol into the final pentaglucosylated this compound is a multi-step cascade catalyzed by specific UDP-glycosyltransferases (UGTs). acs.org This process involves both primary and branched glycosylation steps. The entire biosynthetic pathway has been elucidated, identifying five key enzyme families: squalene epoxidases, triterpenoid synthases, epoxide hydrolases, cytochrome P450s, and UGTs. google.com

Researchers have successfully replicated this cascade in vitro. By combining specific UGTs, mogrol can be sequentially glycosylated to produce various mogrosides, culminating in this compound. For instance, a one-pot reaction using a combination of three key UGTs—UGTMG1, UGTMS1-M7, and UGTMS2—achieved a conversion of mogrol into three different kinds of this compound with a total yield exceeding 99% after just two hours. nih.govnih.gov This enzymatic route demonstrates a highly efficient and controllable method for synthesizing the target compound from its aglycone precursor. nih.govdntb.gov.ua The pathway generally proceeds through intermediate glycosides like Mogroside IE (monoglucoside) and Mogroside IIE (diglucoside) before further glycosylation leads to the highly sweet this compound. nih.goveurekalert.org

Engineering of UGTs for Enhanced Catalytic Efficiency and Regiospecificity

A significant bottleneck in the enzymatic synthesis of mogrosides is the often low efficiency and lack of specificity of wild-type UGTs. nih.govnih.gov To overcome this, protein engineering has become a critical area of research. Scientists have successfully identified and engineered several UGTs to dramatically improve their performance.

One notable success involves the engineering of UGTMS1 using an activity-based sequence conservative analysis (ASCA) strategy. This approach led to the creation of the mutant UGTMS1-M7, which exhibited a remarkable 74- to 400-fold increase in catalytic efficiency for the branched glycosylation steps crucial for forming this compound. nih.govnih.gov This mutant not only showed enhanced activity but also broader substrate promiscuity. nih.gov Another key enzyme, UGT94-289-3, is responsible for the downstream glycosylation steps that convert bitter, less-glycosylated mogrosides into the sweet-tasting this compound and Siamenoside I. eurekalert.orgpnas.org

These engineering efforts provide regio- and bond-controllable glycosylation routes, allowing for the precise synthesis of specific mogroside isomers. nih.govnih.gov For example, the combination of the engineered UGTMS1-M7 with another enzyme, UGTMS2, allows for the formation of different glycosidic bonds, specifically β(1–6) and β(1–2) linkages, which are critical for the final structure and sweetness of this compound. nih.gov Such engineered enzymes have been successfully used in microbial hosts like Saccharomyces cerevisiae and Escherichia coli to produce sweet mogrosides from bitter precursors. nih.govconsensus.app

Engineered UGTs for this compound Synthesis

| Enzyme/Mutant | Engineering Strategy | Key Improvement | Substrate(s) | Product(s) | Reference |

|---|---|---|---|---|---|

| UGTMS1-M7 | Activity-based sequence conservative analysis (ASCA) | 74-400 fold increase in catalytic efficiency | Mogroside IIE, IIIA | Mogroside IV, V | nih.gov |

| UGT94-289-3 | Identified as a key downstream glycosyltransferase | Catalyzes branched glycosylation to form sweet mogrosides | Mogroside IIE, Mogroside III | Siamenoside I, Mogroside IV, this compound | eurekalert.orgpnas.org |

| Mutant M3 | Directed evolution and 3D structural analysis | Enhanced catalytic activity for β-(1,6)-glycosidic bond formation | Nine types of mogrosides | Sweet mogrosides | consensus.app |

| UGTM1-3 & UGTM2-4 | Protein Engineering | Enhanced enzyme activities by 2.88 and 3.60 times, respectively | Mogrol and its glycosylated intermediates | This compound | researchgate.net |

Transglycosylation for Modified Mogroside Derivatives

Beyond synthesizing naturally occurring mogrosides, enzymatic methods are also employed to create novel derivatives with altered properties. Transglycosylation, the process of transferring sugar moieties from a donor to an acceptor molecule, has been effectively used to modify this compound. acs.org This technique primarily utilizes cyclodextrin (B1172386) glucanotransferases (CGTases) with a starch-based donor to attach additional glucose units to the this compound structure. acs.org

CGTases from various bacterial sources, including Bacillus macerans, Geobacillus sp., and Thermoanaerobacter sp., have proven effective in this process. acs.org The resulting glycosylated derivatives, which can contain one to three additional glucose residues, often exhibit improved taste profiles. acs.org While the sweetness intensity may decrease with the addition of more glucose units, undesirable qualities such as bitterness and aftertaste are significantly reduced. acs.org

Fungal biotransformation offers another route to modified mogrosides. Endophytic fungi like Aspergillus sp. and Muyocopron sp. can transform this compound into various other compounds, including Mogroside IIA or Siamenoside I, by selectively hydrolyzing glucose residues. This highlights the potential of using diverse biocatalysts to create a range of mogroside derivatives with tailored sensory characteristics.

Enzymes Used in Mogroside Transglycosylation

| Enzyme Type | Source Organism | Substrate | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Cyclodextrin Glucanotransferase (CGTase) | Bacillus macerans, B. circulans, B. stearothermophilus, Thermoanaerobacter sp. | This compound | This compound with 1-3 additional glucose units | Improved taste quality (reduced bitterness and after-taste). | acs.org |

| Glycoside Hydrolases | Endophytic Fungi (e.g., Aspergillus sp., Muyocopron sp.) | This compound | Mogroside IIA, Aglycone, Siamenoside I, Mogroside IIE | Selective hydrolysis to produce other bioactive mogrosides. |

Pharmacological Activities and Mechanisms of Action of Mogroside V

Anti-diabetic and Hypoglycemic Effects

Mogroside V has demonstrated notable effects in the context of diabetes and blood sugar regulation. Research indicates its potential to mitigate key pathological features of type 2 diabetes mellitus (T2DM).

Regulation of Insulin (B600854) Resistance (HepG2 cells, T2DM rats)

Studies have shown that this compound can alleviate insulin resistance, a hallmark of T2DM. In vitro experiments using human liver cancer cells (HepG2) have revealed that mogrosides can restore glucose metabolism and combat insulin resistance. researchgate.net Specifically, this compound was identified as having the most pronounced hypoglycemic effect among the tested mogroside derivatives. researchgate.net

In vivo studies using rat models of T2DM have further substantiated these findings. Treatment with this compound has been shown to improve insulin sensitivity. researchgate.netnih.gov The mechanism for this improvement is linked to the regulation of insulin resistance. proquest.com Research in T2DM rats has demonstrated that this compound can ameliorate elevated blood glucose and insulin levels, thereby reducing the insulin resistance index. nih.gov

Modulation of PI3K/Akt Pathway

The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a crucial regulator of glucose metabolism and insulin signaling. This compound has been found to exert its anti-diabetic effects by modulating this pathway. researchgate.netrsc.orgresearchgate.net

In T2DM rats, this compound treatment led to an up-regulation in the expression of PI3K. researchgate.net This activation of the PI3K/Akt pathway is associated with increased glycogen (B147801) synthesis. researchgate.net By enhancing this signaling cascade, this compound helps to improve the cellular response to insulin, thereby mitigating insulin resistance. researchgate.net

Impact on Glucose and Lipid Metabolism

This compound has a significant impact on both glucose and lipid metabolism, which are often dysregulated in diabetic states. In animal models of T2DM, this compound has been shown to improve hepatic glucose metabolism. jst.go.jpnih.gov It has been observed to lower fasting blood glucose levels and improve glucose tolerance. nih.gov Furthermore, it can increase the storage of glucose in the form of hepatic glycogen. proquest.com

Concurrently, this compound demonstrates beneficial effects on lipid profiles. Studies have reported its ability to reduce serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C). proquest.comtandfonline.comtandfonline.com This indicates a regulatory role in lipid metabolism, which is often compromised in individuals with diabetes. tandfonline.comtandfonline.com

Table 1: Effects of this compound on Metabolic Parameters in High-Fat Diet-Induced Diabetic Mice

| Parameter | Model Group | This compound (100 mg/kg) | This compound (200 mg/kg) |

|---|---|---|---|

| Serum Total Cholesterol (TC) | Significantly Increased | Reduced | Reduced |

| Serum Triglycerides (TG) | Significantly Increased | Reduced | Reduced |

| Serum LDL-C | Significantly Increased | No Significant Difference | Reduced |

| Serum HDL-C | Significantly Decreased | Increased | Increased |

| Fasting Blood Glucose (FBG) | - | Significantly Down-regulated | Significantly Down-regulated |

| Fasting Insulin (FINS) | - | Significantly Down-regulated | Significantly Down-regulated |

| Hepatic Glycogen | Significantly Decreased | Increased | Increased |

Data synthesized from a study on high-fat diet mice. proquest.com

AMPK Pathway Activation

The AMP-activated protein kinase (AMPK) pathway is a key cellular energy sensor that plays a vital role in regulating glucose and lipid metabolism. tandfonline.comtandfonline.comnih.gov Activation of AMPK can lead to a reduction in blood glucose levels. tandfonline.comtandfonline.com

This compound and its metabolite, mogrol (B2503665), have been identified as potent activators of AMPK. tandfonline.comtandfonline.comrsc.org In vitro studies have demonstrated that both compounds can activate the AMPK heterotrimer α2β1γ1. rsc.org This activation is believed to contribute, at least in part, to the anti-diabetic properties of Siraitia grosvenorii. rsc.org By activating the AMPK pathway, mogrosides can inhibit gluconeogenesis (the production of glucose in the liver) and subsequently lower blood sugar levels. tandfonline.comtandfonline.com

Anti-inflammatory Activities

In addition to its metabolic effects, this compound exhibits significant anti-inflammatory properties, particularly within the central nervous system.

Inhibition of Pro-inflammatory Protein Expression in Microglia

Microglia are the primary immune cells of the central nervous system and play a crucial role in neuroinflammation. nih.govresearchgate.net Studies have investigated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in microglial cells.

Research has shown that this compound can significantly inhibit the production of various pro-inflammatory factors in LPS-stimulated BV-2 microglial cells. nih.govnih.gov These factors include tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). nih.govnih.gov The mechanism behind this anti-inflammatory action involves the suppression of the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88) signaling pathway. nih.govnih.gov

Table 2: Pro-inflammatory Mediators Inhibited by this compound in LPS-Treated BV-2 Microglia

| Pro-inflammatory Mediator | Effect of this compound |

|---|---|

| Tumor Necrosis Factor-α (TNF-α) | Inhibition |

| Interleukin-1β (IL-1β) | Inhibition |

| Interleukin-6 (IL-6) | Inhibition |

| Cyclooxygenase-2 (COX-2) | Inhibition |

| Inducible Nitric Oxide Synthase (iNOS) | Inhibition |

| High Mobility Group Box 1 (HMGB1) | Inhibition |

Data from studies on LPS-induced neuroinflammation. nih.govnih.gov

Reduction of Inflammatory Mediators (e.g., IL-6, TNF-α, NO, COX-2)

This compound has demonstrated significant anti-inflammatory activity by inhibiting the production and expression of key inflammatory mediators. tandfonline.comnih.gov In models of lipopolysaccharide (LPS)-induced inflammation, this compound consistently reduces the levels of pro-inflammatory cytokines and enzymes involved in the inflammatory cascade. tandfonline.comnih.gov

Research on murine models of acute lung injury (ALI) showed that treatment with this compound at concentrations of 5 and 10 mg/kg resulted in a marked decrease in the levels of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in bronchoalveolar lavage fluid. tandfonline.comnih.govtandfonline.com Specifically, IL-6 levels were reduced to 378 and 232 pg/ml, respectively, while TNF-α levels dropped to 12.5 and 7.8 ng/ml. tandfonline.comnih.gov Similar inhibitory effects have been observed in studies on neuroinflammation, where this compound significantly suppressed the LPS-induced production of TNF-α, IL-6, and other pro-inflammatory factors in BV-2 microglial cells. nih.govnih.gov

The compound also effectively targets enzymes that synthesize inflammatory molecules. tandfonline.com Studies have shown that this compound treatment reduces the activation and expression of both inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2). tandfonline.comnih.govnih.gov The inhibition of iNOS leads to a decrease in the production of Nitric Oxide (NO), a potent inflammatory mediator. rsc.orgnih.gov Likewise, by downregulating COX-2, this compound inhibits the synthesis of prostaglandins, which are key contributors to the inflammatory response. nih.govoup.com This reduction in iNOS and COX-2 expression has been observed in various models, including LPS-stimulated macrophages and in lung tissue from ALI models. tandfonline.comnih.govnih.govtandfonline.com

| Inflammatory Mediator | Model/Cell Line | Key Findings | Source |

|---|---|---|---|

| IL-6 | LPS-induced Acute Lung Injury (Mice) | Reduced levels in bronchoalveolar lavage fluid to 378 pg/ml (5 mg/kg) and 232 pg/ml (10 mg/kg). | tandfonline.comnih.gov |

| TNF-α | LPS-induced Acute Lung Injury (Mice) | Decreased levels in bronchoalveolar lavage fluid to 12.5 ng/ml (5 mg/kg) and 7.8 ng/ml (10 mg/kg). | tandfonline.comnih.gov |

| NO (via iNOS) | LPS-treated RAW 264.7 cells | Significantly inhibited NO production and iNOS protein expression. | rsc.orgnih.gov |

| COX-2 | LPS-stimulated RAW264.7 cells & ALI models | Reduced activation and expression in lung tissue and macrophages. | tandfonline.comnih.govnih.govtandfonline.com |

Effects on NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are significantly mediated through its influence on the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govfao.org NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes like iNOS and COX-2. tandfonline.comtandfonline.com

In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. tandfonline.com Upon stimulation by inflammatory signals such as LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. tandfonline.com Research demonstrates that this compound can block this activation process. tandfonline.comtandfonline.com

Studies using LPS-stimulated models have shown that pre-treatment with this compound inhibits the phosphorylation and subsequent degradation of IκBα. tandfonline.comtandfonline.comoup.com By preserving IκBα, this compound effectively prevents the release and nuclear translocation of the NF-κB p65 subunit. tandfonline.comoup.com This action has been confirmed through western blot analyses showing reduced levels of phosphorylated IκBα and nuclear p65 in the presence of this compound. tandfonline.comnih.gov Consequently, the inhibitory effect of this compound on the production of inflammatory mediators is directly linked to its ability to suppress the NF-κB signaling pathway. tandfonline.comnih.gov This mechanism has been identified as central to its protective effects in conditions like acute lung injury and ulcerative colitis. nih.govfao.org

Attenuation of LPS-induced Neuroinflammation

This compound exhibits neuroprotective properties by mitigating neuroinflammation, particularly that induced by lipopolysaccharide (LPS). nih.govnih.gov Neuroinflammation, characterized by the activation of microglia and the subsequent release of pro-inflammatory factors in the central nervous system (CNS), is implicated in various neurodegenerative diseases. nih.govnih.gov

Research has focused on the effect of this compound on microglial cells, the primary immune cells of the CNS. nih.gov In studies using the BV-2 microglial cell line, this compound was found to significantly inhibit the LPS-induced production of a range of pro-inflammatory and neurotoxic molecules. nih.govnih.gov These include cytokines such as TNF-α, IL-1β, and IL-6, as well as the enzymes iNOS and COX-2. nih.govnih.gov

The mechanism underlying this neuroprotective effect involves the modulation of key inflammatory signaling pathways. nih.gov this compound has been shown to suppress the Toll-like receptor 4 (TLR4)-MyD88 pathway, which is a primary route for LPS-induced microglial activation. nih.govnih.gov By inhibiting this pathway, this compound reduces the subsequent activation of downstream signaling cascades, including the NF-κB and mitogen-activated protein kinases (MAPKs) pathways, which are critical for the expression of inflammatory genes. nih.gov This evidence suggests that this compound could play a protective role against neurotoxicity by controlling microglial activation and the resulting inflammatory environment in the CNS. nih.govsemanticscholar.org

Protective Effects in Acute Lung Injury Models

This compound has demonstrated significant therapeutic potential in experimental models of acute lung injury (ALI). tandfonline.comnih.gov ALI is a severe inflammatory condition characterized by widespread inflammation in the lungs, leading to edema and compromised lung function. tandfonline.com Studies utilizing LPS-induced ALI in mice have shown that this compound can ameliorate the key pathological features of the condition. nih.govtandfonline.com

Administration of this compound prior to LPS challenge led to a substantial reduction in inflammatory cell infiltration into the lung tissue, particularly neutrophils and macrophages. tandfonline.comtandfonline.com This was accompanied by a decrease in myeloperoxidase (MPO) activity, an indicator of neutrophil accumulation, with reductions of 28.9% and 55.3% at doses of 5 and 10 mg/kg, respectively. tandfonline.comnih.gov Furthermore, this compound treatment significantly attenuated pulmonary edema, a hallmark of ALI. tandfonline.com

Histological examination of lung tissue from this compound-treated mice revealed a marked reduction in LPS-induced pathological changes, including less severe inflammatory cell infiltration in peribronchial and perivascular areas. tandfonline.comtandfonline.com The lung injury score was reduced by 44% and 67.3% with 5 and 10 mg/kg of this compound, respectively. tandfonline.comnih.gov These protective effects are attributed to this compound's ability to suppress the production of pro-inflammatory cytokines (such as TNF-α, IL-1β, and IL-6) within the lungs and to inhibit the NF-κB signaling pathway. tandfonline.comnih.govtandfonline.com These findings collectively suggest that this compound protects against LPS-induced ALI by attenuating the inflammatory response. tandfonline.comnih.gov

| Parameter | Model | Effect of this compound | Source |

|---|---|---|---|

| Lung Injury Score | LPS-induced ALI (Mice) | 44% reduction (5 mg/kg) and 67.3% reduction (10 mg/kg). | tandfonline.comnih.gov |

| Myeloperoxidase (MPO) Activity | LPS-induced ALI (Mice) | 28.9% reduction (5 mg/kg) and 55.3% reduction (10 mg/kg). | tandfonline.comnih.gov |

| Inflammatory Cells | LPS-induced ALI (Mice) | Significantly decreased total cell, neutrophil, and macrophage counts in bronchoalveolar lavage fluid. | tandfonline.comtandfonline.com |

| Histological Changes | LPS-induced ALI (Mice) | Significantly attenuated inflammatory cell infiltration and pathological changes in lung tissue. | tandfonline.comtandfonline.com |

Antioxidant Properties

Scavenging of Reactive Oxygen Species (ROS)

This compound possesses potent antioxidant properties, primarily demonstrated through its ability to scavenge harmful reactive oxygen species (ROS). researchgate.netdovepress.com ROS are highly reactive molecules generated during normal metabolic processes that can cause significant oxidative damage to cells and contribute to various diseases and aging. nih.govnih.gov The chemical structure of this compound, which includes numerous hydroxyl groups, is thought to be responsible for its strong antioxidant activity. researchgate.netnih.gov

In vitro studies have confirmed the ROS scavenging ability of this compound against several types of free radicals. dovepress.comresearchgate.net It is particularly effective in scavenging hydroxyl radicals (*OH). researchgate.netmedchemexpress.cn One study reported its EC50 value for scavenging hydroxyl radicals as 48.44 μg/ml. researchgate.netmedchemexpress.cn Its capacity to neutralize other ROS, such as superoxide (B77818) anions (O2−) and hydrogen peroxide (H2O2), has also been documented. researchgate.netmedchemexpress.cn

This scavenging activity has been observed in various cell-based models. For instance, in skin fibroblasts subjected to hydrogen peroxide-induced oxidative stress, treatment with this compound significantly reduced intracellular ROS levels. nih.govnih.gov Similarly, it mitigated the increase in ROS in LPS-stimulated RAW 264.7 macrophage cells and in porcine oocytes exposed to LPS. rsc.orgnih.govfrontiersin.org By directly neutralizing these damaging molecules, this compound helps protect cells from oxidative stress. nih.govnih.gov

Modulation of Antioxidant Enzymes

In addition to directly scavenging free radicals, this compound enhances the body's endogenous antioxidant defense system by modulating the activity of key antioxidant enzymes. nih.govresearchgate.net This system is the primary mechanism for controlling cellular ROS levels and preventing oxidative damage. nih.gov

Research has shown that this compound treatment can increase the activity of several crucial antioxidant enzymes. nih.govnih.gov In a study on skin fibroblasts exposed to oxidative stress, this compound led to a concentration-dependent increase in the activities of Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GSH-Px). nih.govnih.gov

Superoxide Dismutase (SOD) is responsible for converting superoxide radicals into hydrogen peroxide and oxygen.

Catalase (CAT) then catalyzes the decomposition of hydrogen peroxide into water and oxygen. nih.gov

Glutathione Peroxidase (GSH-Px) also works to reduce hydrogen peroxide and other organic hydroperoxides. nih.gov

Protection Against DNA Oxidative Damage

This compound demonstrates potent antioxidant properties that contribute to the prevention of oxidative damage to cellular components, including DNA. healthline.commdpi.com Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), can lead to cellular damage and is implicated in the progression of various diseases. nih.govnih.gov this compound functions as an effective scavenger of free radicals, which helps to mitigate this damage. mdpi.com

Studies have shown that mogroside extracts can inhibit harmful molecules and help prevent damage to DNA. healthline.com The compound's antioxidant capacity has been demonstrated in various models, where it reduces ROS levels and enhances the activity of endogenous antioxidant enzymes. mdpi.comnih.gov By neutralizing ROS, this compound helps protect the integrity of DNA, thereby preventing mutations and cellular damage that can contribute to aging and disease. healthline.comthailandmedical.news

Anti-cancer and Anti-tumor Activities

This compound exhibits notable anti-tumor activity across various cancer types by targeting multiple biological processes essential for cancer cell growth and survival. nih.govresearchgate.net

Research has established that this compound can inhibit the proliferation of several types of cancer cells. researchgate.net

Pancreatic Cancer: In both in vitro and in vivo models, this compound has been shown to possess tumor growth inhibitory activity against pancreatic cancer cells (PANC-1). nih.govlktlabs.com It effectively inhibits the proliferation and survival of these cells. researchgate.net In mouse xenograft models, administration of this compound led to the downregulation of proliferation markers such as Ki-67 and PCNA. nih.gov

Colorectal and Laryngeal Cancer: While much of the specific research on colorectal (HT29 cells) and laryngeal (Hep-2 cells) cancers has focused on the related compound Mogroside IVe, studies indicate that mogrosides, in general, are effective against these cancers. nih.govresearchgate.net Given that this compound is the most abundant and well-studied mogroside, its role in these inhibitory effects is of significant interest. researchgate.netresearchgate.net

A key mechanism of this compound's anti-cancer effect is its ability to induce programmed cell death (apoptosis) and halt the cell division cycle in cancer cells. lktlabs.comresearchgate.net In pancreatic cancer cells, treatment with this compound leads to a dose-dependent increase in apoptosis. researchgate.net This is confirmed by assays showing an increased percentage of apoptotic cells with rising concentrations of the compound. researchgate.net Concurrently, this compound disturbs the growth cycle of cancer cells, leading to cell cycle arrest, which prevents the cells from dividing and proliferating. researchgate.netresearchgate.net

Delving deeper into its mechanism for inducing cell cycle arrest, this compound directly influences the expression of key cell cycle regulatory proteins. researchgate.net It has been shown to inhibit the downstream targets of the STAT3 pathway that promote cell proliferation. researchgate.net

Specifically, this compound upregulates the expression of cell cycle inhibitors, also known as cyclin-dependent kinase inhibitors, such as CDKN1A (p21) and CDKN1B (p27). researchgate.netresearchgate.net Simultaneously, it downregulates proteins that drive the cell cycle forward, including CCND1 (Cyclin D1), CCNE1 (Cyclin E1), and CDK2 (Cyclin-dependent kinase 2). researchgate.netresearchgate.net This dual action effectively puts the brakes on the cancer cell cycle.

| Cell Cycle Regulator | Gene Name | Function | Effect of this compound |

|---|---|---|---|

| Cyclin D1 | CCND1 | Promotes G1/S phase transition | Downregulates |

| Cyclin E1 | CCNE1 | Promotes G1/S phase transition | Downregulates |

| Cyclin-dependent kinase 2 | CDK2 | Drives cell cycle progression | Downregulates |

| p21Cip1 | CDKN1A | Inhibits cell cycle progression | Upregulates |

| p27Kip1 | CDKN1B | Inhibits cell cycle progression | Upregulates |

In the context of lung cancer, particularly under hyperglycemic conditions which can promote metastasis, this compound demonstrates a unique mechanism of action. nih.goveurekaselect.com It has been shown to inhibit the migration and invasion of lung cancer cells (A549 and H1299 lines). nih.gov

This is achieved by reversing the Epithelial-Mesenchymal Transition (EMT), a process where cancer cells gain migratory and invasive properties. nih.goveurekaselect.com this compound upregulates the epithelial marker E-Cadherin while downregulating mesenchymal markers like N-Cadherin, Vimentin, and Snail. nih.goveurekaselect.com Furthermore, this compound induces damage to the cancer cell's internal support structure, the cytoskeleton. nih.gov It fractures microfilaments and reduces the expression of proteins involved in cell motility, such as Rho A, Rac1, and Cdc42, thereby impairing the physical ability of cancer cells to move and invade other tissues. nih.goveurekaselect.com

| EMT Marker | Protein Type | Effect of this compound |

|---|---|---|

| E-Cadherin | Epithelial | Upregulates |

| N-Cadherin | Mesenchymal | Downregulates |

| Vimentin | Mesenchymal | Downregulates |

| Snail | Mesenchymal Transcription Factor | Downregulates |

Potential Targets in Ovarian Cancer and COVID-19 Co-morbidity

Network pharmacology and molecular docking studies have been employed to investigate the potential therapeutic targets of this compound in the context of ovarian cancer and COVID-19 comorbidity. nih.govresearchgate.net Clinical observations have suggested that cancer patients may be more susceptible to coronavirus infection due to immunological injury, leading to a higher mortality rate. researchgate.netthno.org this compound, a bioactive constituent of Siraitia grosvenorii, has demonstrated lung-protective and anticancer properties. researchgate.net

In silico analysis identified 24 potential targets of this compound related to both ovarian cancer and COVID-19. nih.govfrontiersin.org Further analysis pinpointed 10 core targets: Jun (JUN), Interleukin-2 (IL2), Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1), Androgen Receptor (AR), Protein Kinase C Beta (PRKCB), Vascular Endothelial Growth Factor A (VEGFA), Toll-like Receptor 9 (TLR9), Toll-like Receptor 7 (TLR7), Signal Transducer and Activator of Transcription 3 (STAT3), and Protein Kinase C Alpha (PRKCA). nih.govfrontiersin.org

Molecular docking simulations suggested a strong binding affinity between this compound and these core target proteins. nih.govfrontiersin.org Notably, VEGFA was identified as a key pharmacological target. nih.govfrontiersin.org VEGFA is a cytokine involved in angiogenesis, and its levels have been associated with adverse outcomes in women with COVID-19. nih.govfrontiersin.org These preclinical findings suggest that this compound may exert its therapeutic effects in patients with ovarian cancer and COVID-19 by modulating these specific molecular targets. nih.govfrontiersin.org

| Core Targets of this compound in Ovarian Cancer & COVID-19 Comorbidity |

| Jun (JUN) |

| Interleukin-2 (IL2) |

| Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1) |

| Androgen Receptor (AR) |

| Protein Kinase C Beta (PRKCB) |

| Vascular Endothelial Growth Factor A (VEGFA) |

| Toll-like Receptor 9 (TLR9) |

| Toll-like Receptor 7 (TLR7) |

| Signal Transducer and Activator of Transcription 3 (STAT3) |

| Protein Kinase C Alpha (PRKCA) |

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties in various experimental models, primarily through its anti-inflammatory and antioxidant activities.

As the innate immune cells of the central nervous system, microglia play a critical role in neuroinflammatory processes. nih.gov this compound has been shown to effectively alleviate lipopolysaccharide (LPS)-induced neuroinflammation in microglial cells. nih.govnih.gov Research indicates that this compound significantly inhibits the production of pro-inflammatory factors in LPS-stimulated BV-2 microglial cells. nih.govnih.gov These factors include tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), interleukin-18 (IL-18), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). nih.govnih.gov

The underlying mechanism for this anti-neuroinflammatory effect involves the modulation of key signaling pathways. This compound suppresses the Toll-like receptor 4 (TLR4)-myeloid differentiation factor 88 (MyD88) pathway. nih.govnih.gov It also inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs) and nuclear factor kappa-B (NF-κB). nih.gov Concurrently, this compound activates the protein kinase B (AKT)/AMP-activated protein kinase (AMPK)-nuclear factor erythroid-2 related factor 2 (Nrf2) signaling pathway. nih.govnih.gov This activation enhances the expression of downstream antioxidant proteins such as heme oxygenase-1 (HO-1) and quinine (B1679958) oxidoreductase 1 (NQO1). nih.gov

| Pro-inflammatory Factors Inhibited by this compound in LPS-Stimulated Microglia |

| Tumor Necrosis Factor-α (TNF-α) |

| Interleukin-1β (IL-1β) |

| Interleukin-6 (IL-6) |

| Interleukin-18 (IL-18) |

| Cyclooxygenase-2 (COX-2) |

| Inducible Nitric Oxide Synthase (iNOS) |

| High Mobility Group Box 1 (HMGB1) |

This compound has shown potent protective effects against neurotoxicity in cellular and animal models of Parkinson's disease (PD). nih.govfrontiersin.org In in vitro studies using human neuroblastoma SH-SY5Y cells, pretreatment with this compound significantly enhanced cell viability and protected against neurotoxicity induced by 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that causes parkinsonism. nih.govresearchgate.net Similarly, this compound effectively attenuates neurotoxicity induced by rotenone, another compound used to model PD, by reducing the overproduction of reactive oxygen species (ROS), recovering mitochondrial membrane potential, and increasing ATP production. proquest.comnih.gov

In in vivo mouse models of PD induced by MPTP or rotenone, this compound administration ameliorated motor deficits. nih.govfrontiersin.orgnih.gov Mice treated with this compound showed significantly enhanced motor coordination in tests such as the rotarod test. nih.gov This functional improvement indicates a protective effect against the neuronal damage characteristic of PD. nih.gov

A hallmark of Parkinson's disease is the progressive loss of dopaminergic neurons in the substantia nigra pars compacta region of the brain. nih.govfrontiersin.org Studies have demonstrated that this compound can mitigate this neuronal loss. In MPTP-induced mouse models of PD, treatment with this compound evidently inhibited the loss of dopaminergic neurons in the substantia nigra. nih.govfrontiersin.org This neurorestorative effect was confirmed by measuring the intensity of tyrosine hydroxylase (TH)-positive neurons, a key enzyme in dopamine (B1211576) synthesis. proquest.com this compound treatment was shown to attenuate the reduction in TH-positive neurons and partially recover the expression of the TH protein, indicating the preservation of dopaminergic neurons. proquest.comnih.gov

Metabolic dysfunction is increasingly recognized as a significant factor in the pathogenesis of neurodegenerative diseases like Parkinson's. nih.govfrontiersin.org Metabolomic analysis of the substantia nigra in PD mouse models has revealed that this compound can help restore metabolic balance. nih.gov Treatment with this compound was found to impact 160 differential metabolites, modulating key pathways disrupted in PD. nih.govfrontiersin.org

These regulated pathways include sphingolipid metabolism, fatty acid metabolism, and amino acid metabolism. nih.gov The stabilization of sphingolipid metabolism is crucial as its metabolites, such as ceramide and sphingosine-1-phosphate, are involved in regulating apoptosis and autophagy, processes linked to the cell loss in PD. nih.gov this compound treatment also led to the normalization of palmitic acid levels, suggesting a role in attenuating neuroinflammation by regulating fatty acid distribution. nih.govfrontiersin.org Key metabolites such as n-acetyl-l-glutamate and hexadecanoic acid were significantly altered, highlighting the broad-spectrum metabolic regulatory capacity of this compound. frontiersin.org

| Key Metabolic Pathways Modulated by this compound in PD Models |

| Sphingolipid Metabolism |

| Fatty Acid Metabolism |

| Amino Acid Metabolism |

Anti-obesity and Lipid-regulating Functions

This compound has demonstrated significant anti-obesity and lipid-regulating functions in various studies. nih.govsemanticscholar.org It can help reduce body weight, fat accumulation, and improve lipid profiles. nih.govproquest.com Research indicates that this compound can lower serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C) levels. nih.govproquest.com

The mechanism behind these effects is linked to the activation of AMP-activated protein kinase (AMPK), a key regulator of energy metabolism. nih.govresearchgate.net The activation of AMPK by this compound leads to several downstream effects:

Down-regulation of SREBP-1 : It suppresses the transcription factor sterol-regulatory element binding proteins-1 (SREBP-1), which in turn inhibits enzymes involved in fatty acid synthesis, such as fatty acid synthase (FASN) and stearoyl-CoA desaturase 1 (SCD1). researchgate.net

Down-regulation of PPAR-γ : It reduces the expression of peroxisome proliferator-activated receptor-γ (PPAR-γ), which is involved in regulating the synthesis of triacylglycerol in the liver. researchgate.net

Regulation of CPT-1A : Through PPAR-α, it regulates the activation of carnitine palmitoyltransferase-1A (CPT-1A), an enzyme crucial for the transport and oxidation of fatty acids in mitochondria. researchgate.net

Promotion of Lipolysis : It enhances the expression of genes for adipose triglyceride lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL) in the liver, thereby promoting the breakdown of fats. researchgate.net

These actions collectively contribute to improved liver steatosis and an inhibition of fat accumulation. researchgate.netmdpi.com

Reduction of Serum Total Cholesterol, Triglycerides, and Low-Density Lipoprotein Levels

This compound has demonstrated significant effects on lipid metabolism, particularly in reducing key serum lipids associated with cardiovascular risk. In studies involving mice on a high-fat diet, administration of this compound led to a notable downregulation of serum total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C). proquest.com Research indicates that dosages of 100 mg/kg and 200 mg/kg can significantly decrease these lipid levels. proquest.com This lipid-lowering effect is a crucial aspect of its pharmacological profile. Extracts rich in mogrosides have also been shown to decrease total cholesterol and triglycerides in diabetic rat models. researchgate.net The mechanism behind this action involves the regulation of lipid metabolism, contributing to a healthier serum lipid profile. proquest.com

| Parameter | Effect | Model | Reference |

|---|---|---|---|

| Total Cholesterol (TC) | Significantly Decreased | High-Fat Diet Mice | proquest.com |

| Triglycerides (TG) | Significantly Decreased | High-Fat Diet Mice | proquest.com |

| Low-Density Lipoprotein (LDL-C) | Significantly Decreased | High-Fat Diet Mice | proquest.com |

| Target Molecule | Pathway | Effect of this compound | Reference |

|---|---|---|---|

| PPAR-γ | De Novo Lipogenesis | Downregulation | nih.gov |

| SREBP-1 | De Novo Lipogenesis | Downregulation | nih.gov |

| FASN | De Novo Lipogenesis | Downregulation | nih.gov |

| PPAR-α | Lipolysis & Fatty Acid Oxidation | Upregulation | nih.gov |

| CPT-1A | Fatty Acid Oxidation | Upregulation | nih.gov |

| AMPK | Metabolic Regulation | Activation | nih.govnih.gov |

Immunomodulatory Effects

Rectification of Th1 and Th2 Cytokine Balance in Asthma